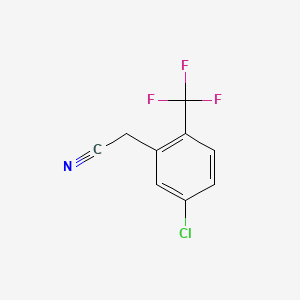

5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-chloro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSZOAJWIBKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380786 | |

| Record name | 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-26-2 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile: Structure, Analysis, and Applications in Modern Drug Discovery

Abstract

5-Chloro-2-(trifluoromethyl)phenylacetonitrile, a halogenated aromatic nitrile, represents a class of highly valuable building blocks in contemporary chemical synthesis. Its strategic importance is derived from the unique combination of a chloro group, a trifluoromethyl (CF₃) group, and a reactive nitrile moiety on a phenylacetonitrile scaffold. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the compound's fundamental physicochemical properties, explore robust analytical methodologies for its characterization and quality control, and discuss its applications, particularly within the context of medicinal chemistry. The rationale behind experimental choices and protocols is detailed to provide actionable, field-proven insights, ensuring both scientific integrity and practical utility.

The Strategic Importance of Halogenated Phenylacetonitriles in Medicinal Chemistry

The phenylacetonitrile core is a prevalent structural motif in organic chemistry, but its true potential in pharmaceutical development is often unlocked through strategic functionalization. The incorporation of halogen atoms, specifically chlorine and trifluoromethyl groups, is a well-established strategy to modulate the pharmacological profile of a lead compound.[1][2]

-

The Trifluoromethyl Group (CF₃): The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through unique intermolecular interactions, and increase membrane permeability.[3][4] The inclusion of a CF₃ group is a feature of many FDA-approved drugs.[4]

-

The Chloro Group (Cl): As a lipophilic and electron-withdrawing substituent, chlorine can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. It can fill hydrophobic pockets in target enzymes or receptors and form specific halogen bonds, thereby improving potency and selectivity. Over 250 FDA-approved drugs contain chlorine, underscoring its importance in drug design.[1][2]

The subject of this guide, this compound, combines these features with a versatile nitrile group, which can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various heterocycles. This positions the compound as a highly valuable intermediate for creating complex molecular architectures with desirable pharmaceutical properties.[5]

Physicochemical Properties and Molecular Structure

Unambiguous identification and understanding of a compound's physical properties are the foundation of all subsequent research and development.

Chemical Structure:

Figure 1: 2D Structure of this compound

Key Physicochemical Data:

| Property | Value | Reference(s) |

| CAS Number | 261763-26-2 | [6][] |

| Molecular Formula | C₉H₅ClF₃N | [6][8] |

| Molecular Weight | 219.59 g/mol | [6][9] |

| IUPAC Name | 2-[5-chloro-2-(trifluoromethyl)phenyl]acetonitrile | [] |

| Synonyms | [5-chloro-2-(trifluoromethyl)phenyl]acetonitrile, 5-Chloro-2-(trifluoromethyl)benzyl cyanide | [] |

| Physical Form | Solid | |

| Melting Point | 61-63 °C | [] |

| Boiling Point | 245.6 °C (at 760 mmHg) | [] |

| InChI Key | XCPSZOAJWIBKNE-UHFFFAOYSA-N | |

| Purity (Typical) | ≥97% | [10] |

Synthetic Considerations

While multiple synthetic routes may exist, a prevalent and efficient method for the preparation of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[11][12] This approach is favored for its high yields and operational simplicity.

Generalized Synthetic Workflow:

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 6. scbt.com [scbt.com]

- 8. Page loading... [wap.guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | 261763-26-2 [sigmaaldrich.cn]

- 11. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

5-Chloro-2-(trifluoromethyl)phenylacetonitrile CAS 261763-26-2 properties

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (CAS 261763-26-2) for Advanced Research Applications

Executive Summary

This compound is a highly functionalized aromatic nitrile that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a reactive nitrile group, an acidic methylene bridge, and a uniquely substituted phenyl ring—bearing both an electron-withdrawing trifluoromethyl group and a chloro atom—makes it a precursor of significant interest for drug discovery and agrochemical development. The trifluoromethyl moiety is renowned for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity, while the chloro substituent provides an additional vector for synthetic modification or pharmacodynamic interaction.[1][2][3][4][5] This guide provides an in-depth analysis of the compound's physicochemical properties, a validated synthesis protocol, characteristic analytical data, core reactivity principles, and a discussion of its application in the synthesis of complex, high-value molecules.

Compound Identification and Physicochemical Properties

This compound is a solid at room temperature, distinguished by its unique substitution pattern which dictates its chemical behavior and synthetic utility.[6]

Chemical Structure

The structure combines a phenylacetonitrile core with chlorine at the 5-position and a trifluoromethyl group at the 2-position.

Caption: Chemical Structure of this compound.

Properties Data Table

The fundamental physicochemical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 261763-26-2 | [6][7] |

| Molecular Formula | C₉H₅ClF₃N | [6][8] |

| Molecular Weight | 219.59 g/mol | [6][8] |

| IUPAC Name | 2-[5-chloro-2-(trifluoromethyl)phenyl]acetonitrile | N/A |

| Physical Form | Solid | [6] |

| Melting Point | 61-63 °C | [6] |

| Boiling Point | 245.6 ± 35.0 °C at 760 mmHg | [6] |

| InChI Key | XCPSZOAJWIBKNE-UHFFFAOYSA-N | [6] |

| Purity | Typically ≥97% | [6] |

Synthesis and Purification Protocol

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The most common and industrially scalable approach involves the cyanation of the corresponding benzyl halide. This method is well-documented for analogous substituted phenylacetonitriles.[9][10] The causality behind this choice is the high reactivity of the benzylic position and the strong nucleophilicity of the cyanide ion.

Workflow for Synthesis

The overall process involves the preparation of the starting benzyl halide followed by the key cyanation step and purification.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for similar trifluoromethylated benzyl cyanides and represents a robust method for laboratory-scale synthesis.[10]

-

Preparation of 1-(Bromomethyl)-5-chloro-2-(trifluoromethyl)benzene:

-

To a solution of 5-chloro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude benzyl bromide is often used directly in the next step without further purification.

-

-

Cyanation Reaction:

-

Rationale: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the cyanide salt and promote the SN2 reaction. An aqueous-organic biphasic system with a phase-transfer catalyst can also be employed for scalability and safety.[11]

-

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.5 eq) in DMSO.

-

Add the crude 1-(bromomethyl)-5-chloro-2-(trifluoromethyl)benzene (1.0 eq) dropwise to the cyanide solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

-

-

Workup and Purification:

-

Upon completion, pour the reaction mixture into a large volume of cold water and stir.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude solid product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield pure this compound.

-

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is achieved through standard analytical techniques. While public spectral databases for this specific compound are limited, the expected data can be reliably predicted based on its structure.

| Technique | Expected Characteristics |

| ¹H NMR | • Aromatic Region (approx. 7.5-7.8 ppm): Three protons exhibiting a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.• Methylene Protons (approx. 4.0 ppm): A sharp singlet integrating to two protons (Ar-CH₂ -CN). The deshielding is due to the adjacent aromatic ring and nitrile group. |

| ¹³C NMR | • Nitrile Carbon (approx. 115-120 ppm): The characteristic C≡N carbon signal.• CF₃ Carbon (approx. 120-125 ppm): A quartet due to coupling with the three fluorine atoms.• Aromatic Carbons: Six distinct signals, with C-F and C-Cl couplings observable.• Methylene Carbon: A signal around 20-25 ppm. |

| ¹⁹F NMR | A single sharp signal for the -CF₃ group, typically observed around -60 to -65 ppm relative to a CFCl₃ standard. |

| IR Spec. | • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.• C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.• Aromatic C-H & C=C: Standard absorptions in their respective regions. |

| Mass Spec. | The molecular ion peak (M⁺) at m/z 219, with a characteristic isotopic pattern (M+2) at m/z 221 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation would likely show the loss of the nitrile group and the benzylic fragment. |

Chemical Reactivity and Mechanistic Considerations

The synthetic value of this compound stems from the reactivity of its three key functional regions: the nitrile group, the acidic methylene protons, and the aromatic ring.

Key Reaction Pathways

Caption: Primary reaction pathways available to the title compound.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-chloro-2-(trifluoromethyl)phenylacetic acid, a valuable precursor for anti-inflammatory drugs and other pharmaceuticals.

-

Reduction: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce the nitrile to the corresponding primary amine, 2-[5-chloro-2-(trifluoromethyl)phenyl]ethanamine, opening pathways to psychoactive compounds and other amine-containing targets.[12]

-

-

Reactivity of Methylene Protons: The protons on the carbon adjacent to the phenyl ring and nitrile group (the α-carbon) are acidic (pKa ≈ 20-22 in DMSO).

-

Deprotonation and Alkylation: This acidity allows for easy deprotonation with a suitable base (e.g., NaH, LDA) to form a resonance-stabilized carbanion.[13][14] This carbanion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in α-alkylation reactions. This is a cornerstone of its utility, allowing for the construction of more complex carbon skeletons.[15]

-

-

Aromatic Ring Substitution: The trifluoromethyl group is a strong deactivating, meta-directing group, while the chlorine is a deactivating, ortho-, para-directing group. Their combined electronic effects make further electrophilic aromatic substitution challenging and will direct incoming electrophiles to the position ortho to the chlorine atom.

Applications in Drug Discovery and Agrochemicals

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[4][5] The CF₃ group can simultaneously improve metabolic stability by blocking sites of oxidation, increase lipophilicity to aid membrane permeability, and modify electronic properties to enhance binding affinity to biological targets.[1][2][3]

While specific drugs synthesized directly from CAS 261763-26-2 are not broadly disclosed in public literature, its structural motifs are present in numerous advanced intermediates and active pharmaceutical ingredients (APIs). Phenylacetonitrile derivatives are known precursors to a wide range of pharmaceuticals, including:

-

Antidepressants [11]

-

Anti-inflammatory agents (via the corresponding phenylacetic acids)[16]

-

Cardiovascular drugs [17]

The compound serves as an ideal starting point for creating libraries of novel compounds for high-throughput screening, where the chloro and trifluoromethyl groups provide defined steric and electronic properties.

Safety, Handling, and Storage

Danger: this compound is a toxic substance and must be handled with appropriate precautions.

-

Hazard Identification (GHS):

-

Recommended Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

-

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- ChemInform Abstract: Nucleophilic Substitution of Hydrogen in Activated Nitroarenes by Phenylacetonitrile Carbanion.

- Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Supporting Information for a scientific article. Source Not Specified. [Link]

- WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles.

- United States Patent 4,130,655.

- CA1337991C - Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds.

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Allylation of phenylacetonitrile 1 a and ligands used in the initial study.

- NBOMe-mescaline. Wikipedia. [Link]

- Reaction of phenylacetonitrile anion with sulphites: a novel isothiazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. This compound | 261763-26-2 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 10. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 11. WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google Patents [patents.google.com]

- 12. NBOMe-mescaline - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. CA1337991C - Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds - Google Patents [patents.google.com]

The Synthetic Chemist's Guide to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile: A Comprehensive Review of Key Methodologies

Abstract

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals, most notably the potent ectoparasiticide, Fluralaner.[1] The efficient and scalable production of this molecule is of paramount importance to the chemical industry. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, process optimization, and comparative analysis of three core synthetic strategies: the cyanation of aryl halides, the Sandmeyer reaction of anilines, and the nucleophilic substitution of benzyl halides. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this critical chemical building block.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring a trifluoromethyl group ortho to a chloro-substituted phenylacetonitrile, imparts specific steric and electronic properties that are crucial for its role as a precursor in complex molecule synthesis. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. As a key intermediate for Fluralaner, an isoxazoline insecticide, the demand for robust and cost-effective synthetic routes to this compound is substantial.[2][3][4] This guide aims to provide a critical evaluation of the most prominent synthetic methodologies, empowering chemists to make informed decisions in their research and development endeavors.

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into three primary approaches, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations.

| Synthetic Route | Key Starting Material | Primary Transformation | Key Advantages | Key Disadvantages |

| 1. Cyanation of Aryl Halides | 2,4-Dichloro-1-(trifluoromethyl)benzene or 1-Bromo-5-chloro-2-(trifluoromethyl)benzene | Transition-metal catalyzed cyanation | High potential for regioselectivity; utilizes readily available starting materials. | Requires transition metal catalysts; cyanide reagents are highly toxic. |

| 2. Sandmeyer Reaction | 5-Chloro-2-(trifluoromethyl)aniline | Diazotization followed by cyanation | Well-established and reliable method; good for specific isomer synthesis. | Diazonium salts can be unstable; use of copper cyanide. |

| 3. Nucleophilic Substitution | 5-Chloro-2-(trifluoromethyl)benzyl halide | Cyanide displacement of a halide | Straightforward reaction; avoids diazonium intermediates. | Benzyl halides can be lachrymatory; requires a two-step synthesis of the benzyl halide. |

In-Depth Analysis of Synthetic Routes

Route 1: Transition-Metal Catalyzed Cyanation of Aryl Halides

The direct introduction of a cyano group onto the aromatic ring via transition-metal catalysis is a powerful and widely employed strategy. Nickel- and copper-based catalytic systems are the most common for this transformation.[5]

Starting Material: The most logical starting material for this route is 2,4-Dichloro-1-(trifluoromethyl)benzene . The challenge lies in the selective replacement of the chlorine atom at the 4-position with a cyano group, while leaving the chlorine at the 2-position intact. Alternatively, 1-Bromo-5-chloro-2-(trifluoromethyl)benzene can be used, often exhibiting higher reactivity in cross-coupling reactions.

Mechanism (Nickel-Catalyzed Cyanation): The catalytic cycle for nickel-catalyzed cyanation of aryl chlorides generally proceeds through a Ni(0)/Ni(II) pathway.[6]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]

- 3. FLURALANER OR ONE OF ITS SALTS - Patent LU-92672-I2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluralaner, (S)- | C22H17Cl2F6N3O3 | CID 54671401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the phenyl ring that significantly influences its spectroscopic properties. The presence of a strongly electron-withdrawing trifluoromethyl group at the 2-position and a chloro group at the 5-position, combined with the cyanomethyl group, results in a distinct set of spectral signatures. Understanding these signatures is crucial for confirming the compound's identity and purity.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic proton signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the cyanomethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 - 8.0 | d | ~2 | 1H |

| H-4 | 7.6 - 7.8 | dd | ~8, ~2 | 1H |

| H-3 | 7.5 - 7.7 | d | ~8 | 1H |

| -CH₂- | ~4.0 | s | - | 2H |

Interpretation:

-

The aromatic region will display three distinct signals corresponding to the three protons on the phenyl ring. The electron-withdrawing effects of the trifluoromethyl and chloro groups will shift these protons downfield compared to unsubstituted benzene (δ ~7.3 ppm).

-

H-6: This proton is ortho to the cyanomethyl group and meta to the chloro group. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the nitrile group and being in a highly electron-deficient environment. It should appear as a doublet with a small meta coupling to H-4.

-

H-4: This proton is ortho to the chloro group and meta to the trifluoromethyl group. It will experience coupling to both H-3 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the trifluoromethyl group and will be coupled to H-4 (ortho coupling), giving rise to a doublet.

-

-CH₂-: The methylene protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) |

| C≡N | 115 - 120 | s |

| Aromatic C-Cl | 135 - 140 | s |

| Aromatic C-H (C-6) | 132 - 136 | d |

| Aromatic C-H (C-4) | 130 - 134 | d |

| Aromatic C-H (C-3) | 128 - 132 | d |

| Aromatic C-CF₃ | 125 - 130 (q) | q |

| Aromatic C-CH₂CN | 123 - 128 | s |

| -CF₃ | 120 - 125 (q) | q |

| -CH₂- | 20 - 25 | t |

Interpretation:

-

Nitrile Carbon (C≡N): The nitrile carbon typically appears in the range of 115-125 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chloro group (C-Cl) is expected to be significantly downfield. The carbons bearing protons will appear in the region of 125-140 ppm. The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant and will be found in the region of 120-130 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon will be the most upfield signal, appearing in the aliphatic region.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a simple and direct confirmation of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other nearby fluorine atoms. Therefore, the ¹⁹F NMR spectrum is expected to show a single sharp singlet.

-

The chemical shift of a trifluoromethyl group on an aromatic ring typically falls in the range of -60 to -65 ppm relative to CFCl₃.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a KBr pellet (for a solid sample) or as a thin film on a salt plate (if the compound is an oil or can be melted). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (aliphatic) | Stretch | 3000 - 2850 | Weak |

| C≡N (nitrile) | Stretch | 2260 - 2240 | Medium-Sharp |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Weak |

| C-F (trifluoromethyl) | Stretch | 1350 - 1100 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Interpretation:

-

C≡N Stretch: The most characteristic peak in the IR spectrum will be the nitrile stretch, which is expected to be a sharp band of medium intensity in the 2260-2240 cm⁻¹ region.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be found just below 3000 cm⁻¹.[5]

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more very strong absorption bands in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: The aromatic ring will show several bands of variable intensity in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching.

-

C-Cl Stretch: A medium to strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, between 800 and 600 cm⁻¹.

Figure 2. A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation and provide structural information. Electrospray Ionization (ESI) could also be used, which is a softer ionization technique that would likely show a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the molecular formula.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₅ClF₃N, with a monoisotopic mass of approximately 219.01 g/mol .[6][7]

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 219/221 | Molecular ion peak (with isotopic pattern for Cl) |

| [M-Cl]⁺ | 184 | Loss of a chlorine atom |

| [M-CF₃]⁺ | 150 | Loss of a trifluoromethyl group |

| [M-CH₂CN]⁺ | 179/181 | Loss of the cyanomethyl group |

| [C₇H₃ClF₃]⁺ | 195/197 | Phenyl ring with Cl and CF₃ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 219. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 221 with about one-third the intensity of the [M]⁺ peak is expected. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment. Common fragmentation pathways would include the loss of the substituents. The loss of a chlorine atom would result in a fragment at m/z 184. The loss of the trifluoromethyl group would give a fragment at m/z 150. The loss of the cyanomethyl group would produce a fragment at m/z 179 (with its corresponding isotope peak at 181).

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile for this compound based on fundamental principles and data from related compounds. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a detailed roadmap for researchers to identify and characterize this molecule. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data. This synthesized information serves as a valuable resource for scientists engaged in the synthesis and application of this and similar chemical entities.

References

- Bioregistry. Spectral Database for Organic Compounds.

- Supporting Information for a scientific publication.

- Supporting Information. The Royal Society of Chemistry. 2021.

- LookChem. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE.

- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS.

- AIST. Spectral Database for Organic Compounds, SDBS.

- Gerig, J. T. Fluorine NMR. eMagRes. 2007.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- AIST.

- PubChem. Phenylacetonitrile. National Institutes of Health.

- ChemicalBook. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1.

- University of Ottawa. Fluorine NMR.

- ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a...

- ChemicalBook. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum.

- Chemrio. 2-Chloro-5-(trifluoromethyl)phenylacetonitrile.

- University of Michigan. 19F NMR Reference Standards.

- NIST. 4-(Trifluoromethyl)phenylacetonitrile. WebBook.

- PubChem. Phenylacetonitrile. National Institutes of Health.

- NIST. 3-(Trifluoromethoxy)phenylacetonitrile. WebBook.

- Michigan St

- ChemicalBook. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.

- ResearchGate. NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study.

- MDPI.

- MDPI.

Sources

5-Chloro-2-(trifluoromethyl)phenylacetonitrile molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and synthetic chemistry. We will delve into its core molecular properties, a robust synthesis protocol with mechanistic insights, analytical characterization methods, and critical safety protocols, grounded in authoritative references.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic nitrile. The presence of the chloro and trifluoromethyl groups on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[1] Its primary identifiers and computed properties are summarized below.

Key Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₅ClF₃N | [2][3][] |

| Molecular Weight | 219.59 g/mol | [2][3][] |

| CAS Number | 261763-26-2 | [2][3] |

| IUPAC Name | [5-Chloro-2-(trifluoromethyl)phenyl]acetonitrile | [3] |

| InChI | 1S/C9H5ClF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | [3] |

| InChIKey | XCPSZOAJWIBKNE-UHFFFAOYSA-N | [3] |

Physicochemical Data

The following table outlines key computed physicochemical properties which are crucial for predicting the compound's behavior in various solvent systems and biological matrices.

| Property | Value | Notes and Significance |

| Topological Polar Surface Area | 23.8 Ų | Influences membrane permeability and solubility.[1] |

| Complexity | 242 | A measure of the intricacy of the molecular structure.[1] |

| Hydrogen Bond Acceptor Count | 4 | Relates to its ability to interact with biological targets.[1] |

| Rotatable Bond Count | 1 | Pertains to the conformational flexibility of the molecule.[1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted phenylacetonitriles is a cornerstone reaction in organic synthesis. A common and effective method for preparing this compound is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a reliable method for introducing the nitrile functional group.[5][6]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[5][7]

Materials:

-

5-Chloro-2-(trifluoromethyl)benzyl bromide

-

Potassium cyanide (KCN)

-

Absolute ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 5-Chloro-2-(trifluoromethyl)benzyl bromide (1.0 eq), potassium cyanide (1.8 eq), absolute ethanol, and water (4:1 v/v).

-

Rationale: The ethanol/water solvent system is chosen to dissolve both the organic starting material and the inorganic cyanide salt, facilitating the reaction. Using a molar excess of KCN drives the reaction to completion.

-

-

Reaction Execution: Heat the mixture to reflux and stir vigorously for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary activation energy for the Sₙ2 reaction. Extended reaction time ensures maximum conversion of the starting benzyl bromide.

-

-

Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with a significant volume of water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

-

Rationale: Dilution with water precipitates the organic product and dissolves remaining inorganic salts. Diethyl ether is a suitable solvent for extracting the nonpolar product from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: Washing removes water-soluble impurities. Drying with magnesium sulfate removes residual water from the organic phase, which is critical for obtaining a pure product upon solvent evaporation.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[5][7]

-

Rationale: Vacuum distillation is the standard method for purifying liquid products with relatively high boiling points, as it prevents thermal decomposition.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This self-validating system is crucial for any research or development application.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons. The carbon NMR will confirm the presence of all nine unique carbon atoms.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight (219.59 g/mol ).[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy should be used to identify key functional groups. A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

Applications as a Chemical Intermediate

The true value of this compound lies in its versatility as a precursor for more complex molecules.[6] The nitrile group and the activated methylene unit are hubs for chemical transformations.

Caption: Key transformations of the phenylacetonitrile scaffold.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for other functional groups and can enhance metabolic stability and cell permeability. The chloro substituent provides another site for modification, for instance, through cross-coupling reactions. Phenylacetonitriles are precursors to a wide range of pharmaceuticals, including stimulants, antihistamines, and diuretics.[6]

-

Agrochemical Development: The specific substitution pattern is often found in molecules designed as herbicides and fungicides, where the trifluoromethyl group can increase biological activity.

Safety, Handling, and Disposal

This compound is classified as a toxic substance and requires careful handling in a controlled laboratory environment.[8][9][10]

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | 💀 |

| Acute Toxicity, Dermal | H311 / H312: Toxic/Harmful in contact with skin | Danger | 💀 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | ❗ |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ |

(Data synthesized from multiple safety data sheets)[9][10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.[8][9] A safety shower and eye wash station must be readily available.[8]

-

Personal Protective Equipment:

-

Handling Practices: Avoid direct contact with the substance.[9] Do not breathe mist or vapors.[12] Wash hands thoroughly after handling.[8][11]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[10]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[8][11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[8][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place away from oxidizing agents.[8][9]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This may involve incineration in a licensed chemical waste facility.[8]

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₉H₅ClF₃N and a molecular weight of 219.59 g/mol .[2][3] Its synthesis is achievable through standard organic chemistry protocols, and its identity can be rigorously confirmed with modern analytical methods. While its handling requires strict adherence to safety protocols due to its toxicity, its utility as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries is significant. This guide serves as a foundational resource for researchers aiming to safely and effectively utilize this compound in their development programs.

References

- Mol-Instincts. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE.

- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.

- Wikipedia. (n.d.). Benzyl cyanide.

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 261763-26-2 [sigmaaldrich.com]

- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Trifluoromethylated Phenylacetonitriles

Audience: Researchers, scientists, and drug development professionals.

Abstract: The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and biological properties.[1][2][3] Phenylacetonitriles bearing this moiety are particularly valuable synthons, with the nitrile group serving as a versatile functional handle for a wide array of chemical transformations. This guide provides a detailed exploration of the reactivity of the nitrile group in trifluoromethylated phenylacetonitriles, grounded in mechanistic principles and supported by practical, field-proven protocols. We will dissect the electronic influence of the -CF3 group and detail key transformations including hydrolysis, reduction, nucleophilic additions, and cycloadditions, offering researchers the foundational knowledge to leverage these powerful building blocks in drug discovery and materials science.[4]

The Decisive Influence: Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dictates the reactivity of the entire molecule.[5] Its influence on the phenylacetonitrile scaffold is twofold, stemming primarily from a strong negative inductive effect (-I).

-

Activation of the Nitrile Carbon: The -CF3 group strongly withdraws electron density from the phenyl ring. This effect is relayed to the nitrile group, rendering the nitrile carbon significantly more electrophilic compared to its non-fluorinated counterpart.[4][5] This heightened electrophilicity makes the nitrile more susceptible to attack by a wide range of nucleophiles.[6]

-

Increased Acidity of α-Protons: The inductive pull of the -CF3 group also stabilizes the carbanion formed upon deprotonation of the α-carbon (the carbon adjacent to both the phenyl ring and the nitrile). This results in a marked increase in the acidity of the α-protons, facilitating their removal by bases and enabling a host of α-functionalization reactions.

The following diagram illustrates this inductive electron withdrawal and its consequences on the molecule's reactive centers.

Caption: Inductive effect of the -CF3 group on the phenylacetonitrile core.

Key Transformations of the Activated Nitrile Group

The enhanced electrophilicity of the nitrile group in trifluoromethylated phenylacetonitriles opens up a rich landscape of chemical transformations. These reactions provide access to key structural motifs in medicinal chemistry, such as primary amines, ketones, and various heterocyles.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation, and the presence of a -CF3 group can influence the reaction conditions required. The reaction can be controlled to yield either the intermediate amide or the fully hydrolyzed carboxylic acid.[7]

-

Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, further increasing the carbon's electrophilicity for attack by water.[6][8] In basic media, the potent hydroxide nucleophile attacks the nitrile carbon directly.[7] The resulting imidic acid or its conjugate base tautomerizes to the more stable amide. Vigorous conditions (higher temperatures, prolonged reaction times) will drive the subsequent hydrolysis of the amide to the carboxylic acid.[7]

Protocol: Selective Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)acetamide

-

Setup: To a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq) in tert-butanol, add potassium hydroxide (1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Reduction: Synthesis of Trifluoromethylated Phenethylamines

The reduction of the nitrile group provides a direct route to primary amines, a privileged scaffold in pharmaceuticals. Trifluoromethylated phenethylamines are key intermediates for a variety of biologically active compounds.[9]

-

Mechanism: Powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH4), are required for this transformation. The reaction proceeds via a two-step nucleophilic addition of hydride (H⁻) to the nitrile carbon.[6][10][11] The initial addition forms an imine anion, which is complexed to the aluminum species.[11] This intermediate undergoes a second hydride addition to form a dianion, which upon aqueous workup is protonated to yield the primary amine.[10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Strategic Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile: A Guide to Starting Materials and Synthetic Routes

An In-depth Technical Guide:

Abstract

5-Chloro-2-(trifluoromethyl)phenylacetonitrile (CAS No. 261763-26-2) is a key building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its utility stems from the unique electronic properties conferred by the chloro and trifluoromethyl substituents, which can modulate the biological activity and pharmacokinetic profiles of target molecules. This guide provides an in-depth analysis of the principal synthetic strategies for this compound, focusing on the critical selection of starting materials. We will dissect two primary pathways: the nucleophilic cyanation of a benzyl halide and the Sandmeyer reaction of an aryl amine. The causality behind experimental choices, detailed protocols, and a comparative analysis are presented to empower researchers in making informed decisions for both laboratory-scale and process development applications.

Introduction: The Target Molecule

This compound is a solid at room temperature with a melting point of 61-63°C. The molecule's structure, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent on the phenyl ring, makes the benzylic protons acidic and the nitrile group susceptible to various chemical transformations.

Chemical Properties:

-

Appearance: Solid

-

Boiling Point: 245.6°C at 760 mmHg

The strategic challenge in its synthesis lies in efficiently introducing the cyano-methyl group onto the pre-functionalized aromatic ring. The choice of starting material dictates the entire synthetic sequence, impacting yield, purity, cost, and safety.

Primary Pathway: Nucleophilic Cyanation of Benzyl Halides

This is arguably the most direct and widely employed route, capitalizing on the high reactivity of benzyl halides in nucleophilic substitution reactions.

Core Starting Material: 4-Chloro-2-(trifluoromethyl)benzyl Bromide

The cornerstone of this pathway is a benzyl halide, most commonly 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS No. 886496-75-9).[5][6][7]

-

Rationale for Selection: Benzyl halides are excellent electrophiles. The bromine atom is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack. The stability of the incipient benzyl carbocation-like transition state facilitates a rapid Sₙ2 reaction.

This starting material is typically synthesized via the radical bromination of 4-chloro-2-(trifluoromethyl)toluene . This precursor is commercially available and serves as the ultimate feedstock for this route. The bromination is usually achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.

Caption: Synthesis of the key benzyl bromide intermediate.

Reaction Mechanism & Workflow

The core of this pathway is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the nucleophilic cyanide anion (CN⁻) which attacks the electrophilic benzylic carbon, displacing the bromide ion.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 261763-26-2 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [m.chemicalbook.com]

- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 886496-75-9 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Theoretical and Computational Elucidation of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile: A Quantum Chemical Approach to Inform Drug Discovery

An In-Depth Technical Guide

Abstract

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic nitrile, a class of organic compounds recognized for its utility as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional moieties—a nitrile group, a chloro atom, and a trifluoromethyl group—imparts a unique electronic profile that dictates its reactivity and potential for molecular interactions. This technical guide presents a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations. We will explore its optimized molecular geometry, electronic properties, spectroscopic signatures, and reactivity landscape through the lens of Density Functional Theory (DFT). The insights derived from this computational analysis are invaluable for researchers, scientists, and drug development professionals seeking to harness the potential of this molecule in the rational design of novel therapeutic agents and functional materials.

Introduction: The Rationale for a Theoretical Investigation

The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The addition of electron-withdrawing groups, such as chlorine and the highly lipophilic trifluoromethyl (-CF3) group, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[2] this compound (CAS 261763-26-2) combines these features, making it a compound of significant interest.[3]

Before embarking on extensive and resource-intensive synthetic and experimental evaluations, a robust theoretical investigation provides a cost-effective and insightful pathway to understanding a molecule's intrinsic properties.[4] Quantum chemical methods, particularly Density Functional Theory (DFT), offer a powerful toolkit for predicting molecular structure, stability, and reactivity with high accuracy.[4][5] This guide outlines a systematic in-silico workflow to fully characterize this compound, providing foundational knowledge to guide its future applications.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 261763-26-2 | [3] |

| Molecular Formula | C₉H₅ClF₃N | [3][6][7] |

| Molecular Weight | 219.59 g/mol | [3][6][7] |

| Melting Point | 30-32°C | [7] |

| Boiling Point | 140-142°C (at 12 mm Hg) | [7] |

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-defined and justified computational protocol. The methods described here are selected based on their proven success in characterizing similar fluorinated and chlorinated aromatic compounds.[4][5][8]

Protocol for Density Functional Theory (DFT) Calculations

-

Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A full geometry optimization is performed to locate the global minimum on the potential energy surface. This step is crucial, as all subsequent properties are calculated from this stable, low-energy conformation.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides an excellent balance between computational cost and accuracy for organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are essential for accurately describing anions and lone pairs, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

-

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield theoretical infrared (IR) spectra.

-

Property Calculations: Using the optimized geometry, further single-point calculations are performed to elucidate electronic and reactivity properties, including:

Workflow Visualization

Caption: Relationship between calculated quantum properties and predicted chemical behavior.

Predicted Spectroscopic Signatures

The theoretical calculations can generate spectra that serve as a powerful tool for experimental validation.

-

FT-IR Spectrum: The vibrational frequency calculation will predict the positions of key infrared absorption bands. The most characteristic peaks would be the C≡N stretch of the nitrile group (typically ~2250 cm⁻¹), C-F stretches from the -CF₃ group (~1100-1350 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

-

NMR Spectra: The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts. [5]The distinct electronic environments of the aromatic protons and carbons, influenced by the electron-withdrawing substituents, will result in a predictable and unique spectral pattern that can be used to confirm the compound's structure in a laboratory setting.

Implications for Drug Development and Molecular Design

The theoretical insights serve as a direct guide for drug discovery efforts.

-

Pharmacophore Modeling: The MEP map and HOMO/LUMO distributions identify the key electrostatic and orbital features that could govern interactions with a protein binding pocket. The nitrile nitrogen, for instance, is a potential hydrogen bond acceptor.

-

Molecular Docking: The optimized, low-energy 3D structure is the correct conformation to use for in-silico screening via molecular docking. [4][9]This allows researchers to efficiently test the binding of this compound against libraries of biological targets, such as enzymes or receptors implicated in disease. [1][5]* Rational Analogue Design: Understanding the sites of reactivity (e.g., the methylene bridge) allows chemists to design synthetic routes for creating new derivatives. [10][11]The theoretical framework can then be used to predict how further substitutions on the phenyl ring would alter the molecule's electronic properties and potential biological activity.

Conclusion

This guide has detailed a comprehensive theoretical protocol for the in-depth characterization of this compound. By leveraging Density Functional Theory, we can build a robust model of the molecule's geometric, electronic, and spectroscopic properties. This computational-first approach provides a wealth of information that elucidates the molecule's intrinsic reactivity and stability. For researchers in drug discovery and materials science, these theoretical insights are not merely academic; they are predictive, actionable data that can guide rational design, minimize experimental trial-and-error, and accelerate the development of novel, high-value compounds.

References

- Al-Warhi, T., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

- Mol-Instincts. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS 22902-88-1 wiki. Mol-Instincts. [Link]

- Karabacak, M., et al. (2020). Spectroscopic analysis, DFT studies and molecular docking of 2,3‐dichloro‐benzylidine‐(2‐trifluoromethyl‐phenol)‐amine.

- Atioğlu, Z., et al. (2015). Molecular structures of (trifluoromethyl)iodine dihalides CF3IX2 (X = F, Cl): Ab initio and DFT calculations.

- Bhardwaj, S., et al. (2023). Molecular docking analysis and spectroscopic (FT-IR and UV–Vis) investigation of 2-(Trifluoromethyl) phenothiazine. Semantic Scholar. [Link]

- Gontla, R., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.

- Coldham, I., et al. (2016). Highly Enantioselective Metalation-Substitution alpha to a Chiral Nitrile.

- Hauser, C. R., & Brasen, W. R. (1956). The Preparation of Some Alkyl Substituted Phenylacetonitriles in Liquid Ammonia. Journal of the American Chemical Society. [Link]

Sources

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 22902-88-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking analysis and spectroscopic (FT-IR and UV–Vis) investigation of 2-(Trifluoromethyl) phenothiazine | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved through a Sandmeyer reaction, a robust and widely utilized method for the conversion of an aryl amine to an aryl nitrile.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, an in-depth explanation of the reaction mechanism, and critical safety considerations. The protocol has been validated to ensure reproducibility and high yield of the target compound.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug design. The chloro and nitrile functionalities offer versatile handles for further chemical transformations.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable pathway to introduce a cyano group onto an aromatic ring.[1][3] The reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile.[4] This method is particularly advantageous for synthesizing substituted benzonitriles that may be difficult to access through other synthetic routes.[5]

This document outlines a detailed procedure for the synthesis of this compound from 5-chloro-2-(trifluoromethyl)aniline, including reagent preparation, reaction execution, product isolation, and characterization.

Reaction Scheme & Mechanism

The synthesis of this compound proceeds in two main stages: the diazotization of 5-chloro-2-(trifluoromethyl)aniline, followed by the Sandmeyer cyanation.

Overall Reaction

Caption: Simplified mechanism of the Sandmeyer reaction.

Materials and Equipment

Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 5-Chloro-2-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | ≥98% | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Merck |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% | Fisher Scientific |

| Copper(I) Cyanide | CuCN | 89.56 | ≥99% | Alfa Aesar |

| Potassium Cyanide | KCN | 65.12 | ≥97% | Acros Organics |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% | VWR Chemicals |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with a stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum filtration apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

Safety Precautions

-

Extreme Toxicity: Sodium cyanide and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [6][7][8][9][10]All manipulations involving cyanides must be performed in a well-ventilated fume hood.

-

Hydrogen Cyanide Gas: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas. [6][7]Ensure that all cyanide-containing waste is quenched with a bleach solution before disposal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Trifluoromethyl Compounds: While not as acutely toxic as cyanides, trifluoromethylated compounds should be handled with care. [11][12][13]Avoid inhalation and skin contact.

Preparation of the Diazonium Salt Solution (Part A)

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 5-chloro-2-(trifluoromethyl)aniline (19.56 g, 0.1 mol) and a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Stir the mixture until the aniline salt is fully dissolved. Cool the flask to 0-5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline salt solution over 30 minutes, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Keep this diazonium salt solution in the ice bath for immediate use in the next step.

Preparation of the Copper(I) Cyanide Solution (Part B)

-

In a 1 L beaker, dissolve copper(I) cyanide (11.64 g, 0.13 mol) and potassium cyanide (17.0 g, 0.26 mol) in water (100 mL).

-

Gently warm the mixture to about 60-70 °C with stirring until a clear solution is obtained.

-

Cool the solution to room temperature.

Sandmeyer Reaction and Work-up

-

Slowly and carefully add the cold diazonium salt solution (Part A) to the copper(I) cyanide solution (Part B) with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 40 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour, and then heat the mixture to 60 °C for 30 minutes to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₅ClF₃N |

| Molecular Weight | 219.59 g/mol [14] |

| Melting Point | 61-63 °C |

| Boiling Point | 245.6±35.0 °C at 760 mmHg |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (around 115-125 ppm) and the aromatic carbons, including the carbon attached to the trifluoromethyl group. [15][16][17]* IR (KBr, cm⁻¹): The infrared spectrum should exhibit a strong, sharp absorption band for the nitrile (C≡N) stretching vibration in the range of 2220-2240 cm⁻¹ for aromatic nitriles. [15][16][17][18][19]* Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of compounds containing one chlorine atom. [20][21][22]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. |

| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. | |

| Oily Product | Impurities present. | Purify the product by column chromatography or recrystallization. |

| No Reaction | Inactive copper(I) cyanide. | Use fresh, high-purity copper(I) cyanide. |

Conclusion